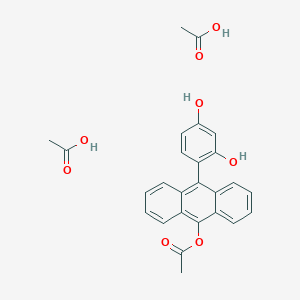
Acetic acid--10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) is a complex organic compound known for its unique structure and properties This compound features an anthracene core substituted with a 2,4-dihydroxyphenyl group and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) typically involves the reaction of anthracene-9-carbaldehyde with 2,4-dihydroxybenzaldehyde under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol. The product is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxyanthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxyanthracenes, and various substituted anthracene derivatives
Scientific Research Applications
Acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carbaldehyde: A precursor in the synthesis of the compound.
2,4-Dihydroxybenzaldehyde: Another precursor used in the synthesis.
Hydroxyanthracenes: Similar compounds with hydroxyl groups on the anthracene core.
Uniqueness
Acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) is unique due to its specific substitution pattern and the presence of both acetate and dihydroxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
79925-05-6 |
|---|---|
Molecular Formula |
C26H24O8 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
acetic acid;[10-(2,4-dihydroxyphenyl)anthracen-9-yl] acetate |
InChI |
InChI=1S/C22H16O4.2C2H4O2/c1-13(23)26-22-17-8-4-2-6-15(17)21(16-7-3-5-9-18(16)22)19-11-10-14(24)12-20(19)25;2*1-2(3)4/h2-12,24-25H,1H3;2*1H3,(H,3,4) |
InChI Key |
BVSOFCNMHHRUOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)OC1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















